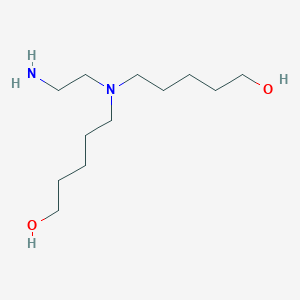

5,5'-((2-Aminoethyl)azanediyl)bis(pentan-1-ol)

Description

5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol): is a chemical compound with the molecular formula C12H28N2O2 It is characterized by the presence of two pentanol groups connected via a 2-aminoethyl bridge

Properties

IUPAC Name |

5-[2-aminoethyl(5-hydroxypentyl)amino]pentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2O2/c13-7-10-14(8-3-1-5-11-15)9-4-2-6-12-16/h15-16H,1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZFGPKHQWRZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN(CCCCCO)CCN)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) typically involves the reaction of 2-aminoethanol with 1-bromopentane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol attacks the bromine atom of 1-bromopentane, resulting in the formation of the desired product.

Reaction Conditions:

Reagents: 2-aminoethanol, 1-bromopentane

Solvent: Anhydrous ethanol

Temperature: Reflux conditions

Catalyst: Potassium carbonate (as a base)

Industrial Production Methods

In an industrial setting, the production of 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol): can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution with desired nucleophiles.

Major Products

Oxidation: Formation of pentanoic acid derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkyl halides or esters.

Scientific Research Applications

5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol): has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Its effects are mediated through these interactions, which can modulate enzyme activity and cellular processes.

Comparison with Similar Compounds

- 5,5’-((2-Hydroxyethyl)azanediyl)bis(pentan-1-ol)

- 5,5’-((2-Methylaminoethyl)azanediyl)bis(pentan-1-ol)

- 5,5’-((2-Diethylaminoethyl)azanediyl)bis(pentan-1-ol)

Comparison:

- 5,5’-((2-Hydroxyethyl)azanediyl)bis(pentan-1-ol): Similar structure but with a hydroxyl group instead of an amino group, leading to different reactivity and applications.

- 5,5’-((2-Methylaminoethyl)azanediyl)bis(pentan-1-ol): Contains a methylamino group, which affects its basicity and interaction with other molecules.

- 5,5’-((2-Diethylaminoethyl)azanediyl)bis(pentan-1-ol): Features a diethylamino group, resulting in increased steric hindrance and altered chemical properties.

Uniqueness: 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol)

Biological Activity

5,5'-((2-Aminoethyl)azanediyl)bis(pentan-1-ol), also known by its chemical formula C12H28N2O2, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features two pentanol groups linked by a 2-aminoethyl bridge. This structure allows for significant interaction with biological systems due to the presence of amino and hydroxyl groups, which can form hydrogen bonds and coordinate with metal ions.

The biological activity of 5,5'-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) is primarily attributed to its ability to modulate enzyme activities and influence cellular processes. The compound can interact with various molecular targets, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Hydrogen Bond Formation : The amino and hydroxyl groups facilitate interactions with proteins and nucleic acids.

- Metal Ion Coordination : The compound's structure allows it to bind metal ions, which may play a role in enzyme catalysis or inhibition.

Biological Activity Overview

Recent studies have explored the compound's potential in several biological contexts:

Cytotoxic Effects

The compound's ability to induce cytotoxicity in cancer cells has been a focal point of research. Studies on similar compounds have demonstrated their effectiveness in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

-

Anticancer Activity : A study investigating related aminoalcohol compounds found that certain derivatives displayed significant cytotoxic effects against human lung cancer cells. The mechanism was linked to the disruption of mitochondrial function and activation of apoptotic pathways.

Compound IC50 (µM) Cell Line Compound A 10 NCI-H522 Compound B 15 HCC827 -

Antimicrobial Efficacy : In vitro tests on amino alcohol derivatives indicated that modifications to the side chains could enhance antibacterial activity against resistant strains of bacteria.

Derivative Minimum Inhibitory Concentration (MIC) (µg/mL) Derivative X 32 Derivative Y 16

Research Findings

Recent investigations into the biological properties of 5,5'-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) have highlighted several promising avenues:

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

- Ligand Properties : Its capacity to function as a ligand for metal ions opens possibilities for use in coordination chemistry and drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.